molecular formula C20H20N6O2S B2874331 (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1210231-73-4

(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Cat. No.: B2874331
CAS No.: 1210231-73-4
M. Wt: 408.48
InChI Key: YRLVQWKWJCKPKO-UHFFFAOYSA-N
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Description

This compound is a hybrid organic molecule featuring a piperazine core substituted with a 3-(1H-tetrazol-1-yl)benzoyl group and a cyclopropane ring fused to a thiophene moiety. The thiophene-cyclopropyl fragment introduces steric and electronic complexity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c27-19(14-3-1-4-15(11-14)26-13-21-22-23-26)24-6-8-25(9-7-24)20(28)17-12-16(17)18-5-2-10-29-18/h1-5,10-11,13,16-17H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLVQWKWJCKPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route is:

  • Tetrazole Introduction:

  • Benzoylation: : The benzoyl group is introduced through acylation reactions.

  • Piperazine Coupling: : The piperazine moiety is incorporated via nucleophilic substitution reactions.

  • Cyclopropyl Methanone Formation: : Cyclopropanation reactions using thiophene as a starting material to obtain the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound would require optimization of these synthetic steps for large-scale synthesis, which includes controlling reaction conditions like temperature, pressure, solvents, and purification methods to yield the desired compound with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone undergoes several types of reactions, including:

  • Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous solution.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenation reagents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Diverse substituted products depending on the reacting nucleophile or electrophile.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions.

  • Synthesis: : Intermediate for synthesizing other complex organic molecules.

Biology and Medicine

  • Drug Development:

  • Biological Assays: : Used in assays to study enzyme interactions and inhibition.

Industry

  • Material Science: : Exploration of its properties in creating new materials with specific functionalities.

Mechanism of Action

The compound exerts its effects by interacting with biological targets, including:

  • Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function.

  • Receptor Modulation: : Interaction with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of tetrazole, piperazine, and thiophene-cyclopropyl motifs. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Reported Applications / Findings
(4-(3-(1H-Tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone - Piperazine core
- Tetrazole-substituted benzoyl group
- Thiophene-cyclopropyl methanone
Limited direct data; inferred potential for CNS modulation due to piperazine and tetrazole motifs .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) - Piperazine with trifluoromethylphenyl group
- Thiophene methanone
Evaluated for serotonin receptor binding; moderate affinity (Ki ~150 nM) .
5-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) - Piperazine with trifluoromethylphenyl group
- Thiophene-linked butanone
Demonstrated improved metabolic stability compared to shorter-chain analogs .
Isorhamnetin-3-O-glycoside (Z. fabago derivative) - Flavonoid glycoside
- No piperazine or tetrazole
Antioxidant and anti-inflammatory activity (IC50 for ROS inhibition: 12 μM) .

Key Insights

Piperazine Derivatives :

  • The piperazine core is a common feature in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration. However, substitution patterns significantly alter activity. For example, trifluoromethylphenyl-substituted piperazines (e.g., Compound 21) show serotonin receptor affinity, whereas the tetrazole-benzoyl substitution in the target compound may favor interactions with enzymes like angiotensin-converting enzyme (ACE) or kinases .

Thiophene vs. Cyclopropane-Thiophene Hybrid: Thiophene alone (as in Compound 21) contributes to π-π stacking interactions in receptor binding.

Tetrazole as a Bioisostere :

  • Tetrazole groups often replace carboxylic acids to improve metabolic stability. In the target compound, the tetrazole may enhance resistance to hydrolysis compared to carboxylate-containing analogs like Isorhamnetin-3-O-glycoside .

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